2-Amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide

Beschreibung

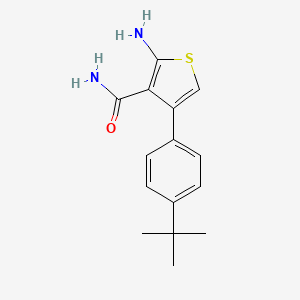

2-Amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide (CAS: 861451-49-2) is a thiophene-derived compound characterized by a carboxamide group at position 3 and a 4-tert-butylphenyl substituent at position 4 of the thiophene ring (Figure 1). Its molecular formula is C₁₅H₁₈N₂OS, with a molecular weight of 274.39 g/mol .

Synthetic routes for this compound often involve cyclization reactions of thiocarbamoyl precursors with halogenated reagents, as seen in analogous thiophene derivatives (e.g., chloroacetone-mediated cyclization in dioxane) . Regulatory documents classify it as experimental, restricted to research and development under TSCA guidelines .

Eigenschaften

IUPAC Name |

2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-15(2,3)10-6-4-9(5-7-10)11-8-19-14(17)12(11)13(16)18/h4-8H,17H2,1-3H3,(H2,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPBJLLTFXHYEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-Amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide typically involves the reaction of 4-tert-butylphenylthiophene-3-carboxylic acid with ammonia or an amine source under suitable conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-Amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is utilized in studies related to enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It is employed in the development of new materials with specific properties, such as conductivity or stability

Wirkmechanismus

The mechanism of action of 2-Amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved in its action depend on the specific biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Key Insights :

- The tert-butyl group increases logP by ~0.5 units compared to isopropyl, enhancing membrane permeability but reducing aqueous solubility.

Functional Group Modifications

Replacing the carboxamide group with esters or other functionalities alters reactivity and binding:

Key Insights :

- Carboxamide derivatives exhibit stronger hydrogen bonding, critical for target engagement in enzyme inhibition (e.g., kinase targets) .

- Ester derivatives may serve as prodrugs, improving absorption but requiring metabolic activation .

Physicochemical Properties

| Property | 2-Amino-4-(4-tert-butylphenyl)-thiophene-3-carboxamide | 2-Amino-4-(4-fluorophenyl)-thiophene-3-carboxamide |

|---|---|---|

| Molecular Weight | 274.39 | 254.26 |

| logP (estimated) | ~3.5 | ~2.8 |

| Polar Surface Area (Ų) | ~63† | ~63† |

| Hydrogen Bond Donors | 4 | 4 |

Key Insights :

- Similar polar surface areas suggest comparable passive diffusion rates.

- Tert-butyl derivative’s higher logP may favor CNS penetration but limit solubility .

Biologische Aktivität

2-Amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, an amino group, and a tert-butylphenyl moiety. These structural components contribute to its unique chemical properties and biological activities.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, altering their function. This mechanism is crucial for its potential applications in treating various diseases.

- Protein Interactions : It is involved in modulating protein interactions, which can affect cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Hep3B | 5.46 | Disruption of spheroid formation and tubulin interaction |

| MCF-7 | 12.58 | Induction of cell cycle arrest in G2/M phase |

The compound's interaction with tubulin mimics known anticancer agents like colchicine, suggesting it may disrupt microtubule dynamics critical for cell division .

Case Studies

- Cytotoxic Evaluation : A study assessed the cytotoxic effects of various thiophene carboxamide derivatives on Hep3B cells. The results demonstrated that compounds structurally related to this compound had notable IC50 values, indicating their potential as anticancer agents .

- Enzyme Interaction Studies : Investigations into the enzyme inhibition capabilities of this compound revealed its potential to act as a selective inhibitor for specific targets, which could lead to advancements in therapeutic applications for conditions like cancer and inflammation.

Research Findings and Future Directions

Ongoing research aims to optimize the structural features of this compound to enhance its potency and selectivity. Structure-activity relationship (SAR) studies are essential for understanding how modifications affect biological activity and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.